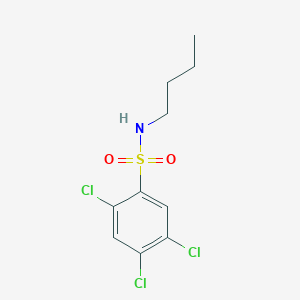![molecular formula C17H17NO B5301221 1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
1-[(2-methylphenyl)acetyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methylphenyl)acetyl]indoline, also known as MEAI, is a psychoactive compound that belongs to the indole family. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. MEAI is a synthetic compound that can be synthesized through various methods.
作用机制
1-[(2-methylphenyl)acetyl]indoline acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance cognitive function. 1-[(2-methylphenyl)acetyl]indoline's dual mechanism of action may contribute to its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline increases extracellular serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methylphenyl)acetyl]indoline has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. 1-[(2-methylphenyl)acetyl]indoline's effects on these systems may contribute to its anti-addictive effects.
实验室实验的优点和局限性
1-[(2-methylphenyl)acetyl]indoline has several advantages for lab experiments, including its high purity and stability. 1-[(2-methylphenyl)acetyl]indoline is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-[(2-methylphenyl)acetyl]indoline's psychoactive effects may pose a challenge for researchers, as it may be difficult to control for confounding variables related to behavior and cognition.
未来方向
There are several future directions for research on 1-[(2-methylphenyl)acetyl]indoline. One area of research is the development of 1-[(2-methylphenyl)acetyl]indoline derivatives with improved pharmacological properties. Another area of research is the exploration of 1-[(2-methylphenyl)acetyl]indoline's potential therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand 1-[(2-methylphenyl)acetyl]indoline's mechanism of action and its biochemical and physiological effects.
Conclusion
1-[(2-methylphenyl)acetyl]indoline is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. 1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, and its dual mechanism of action as an SSRI and sigma-1 receptor agonist may contribute to its anxiolytic, antidepressant, and anti-addictive effects. 1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成方法
1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, including the Leuckart-Wallach reaction and the Friedel-Crafts acylation reaction. The Leuckart-Wallach reaction involves the reduction of a ketone or aldehyde with ammonium formate, followed by the addition of an amine. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-[(2-methylphenyl)acetyl]indoline with high yields and purity.
科学研究应用
1-[(2-methylphenyl)acetyl]indoline has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline has anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in animals. 1-[(2-methylphenyl)acetyl]indoline has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-8-15(13)12-17(19)18-11-10-14-7-4-5-9-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYYWVJIRBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-methylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![4-[4-(allyloxy)benzoyl]-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301148.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5301156.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5301158.png)
![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5301163.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)


![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)